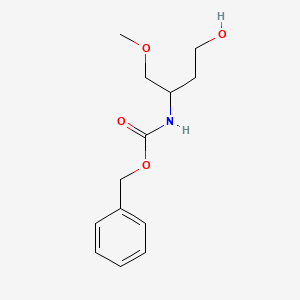

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Description

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group and a branched alkyl chain containing hydroxyl and methoxy substituents. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and organic synthesis. The hydroxyl and methoxy groups likely influence solubility, hydrogen-bonding capacity, and metabolic stability, distinguishing it from simpler carbamate analogs .

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

benzyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate |

InChI |

InChI=1S/C13H19NO4/c1-17-10-12(7-8-15)14-13(16)18-9-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |

InChI Key |

PBBLPASSIGZBFX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CCO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group by Benzyl Carbamate Formation

- Reagents: Benzyl chloroformate (Cbz-Cl) is commonly used to protect the amine group.

- Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) in the presence of a base like triethylamine (TEA) or sodium bicarbonate to neutralize HCl formed.

- Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

- Yield: High yields (>85%) are reported under optimized conditions.

Methoxylation of the Butan-2-yl Backbone

- Approach: The methoxy group at the 1-position can be introduced via methylation of a hydroxyl precursor or by using methoxy-substituted starting materials.

- Typical reagents: Methyl iodide (CH3I) or dimethyl sulfate (DMS) in the presence of a base such as potassium carbonate (K2CO3).

- Conditions: Reactions are performed under anhydrous conditions, often in acetone or DMF, at room temperature or slightly elevated temperatures.

- Yield: Moderate to good yields (60-90%) depending on substrate purity and reaction time.

Hydroxyl Group Protection and Deprotection

- To prevent side reactions involving the 4-hydroxy group during carbamate formation or methoxylation, it may be temporarily protected.

- Common protecting groups: tert-Butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers.

- Protection conditions: Reaction with TBDMS chloride in the presence of imidazole or triethylamine in dichloromethane at 0–20°C for 2–16 hours.

- Deprotection: Acidic conditions (e.g., TBAF in THF) are used to remove silyl protecting groups after the key transformations.

- Yields: Protection and deprotection steps typically proceed with 80–100% yield.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Protection of 4-amino-1-butanol with TBDMS chloride | 4-amino-1-butanol, TBDMS-Cl, imidazole, CH2Cl2, RT, 2–16 h | 88–100 | Protects hydroxyl group to prevent side reactions |

| 2. Carbamate formation | TBDMS-protected aminoalcohol, benzyl chloroformate, triethylamine, CH2Cl2, 0–25°C, 12–24 h | 85–95 | Formation of benzyl carbamate group |

| 3. Methoxylation | Methyl iodide, K2CO3, acetone, reflux or RT, 6–12 h | 70–90 | Introduction of methoxy group at 1-position |

| 4. Deprotection of TBDMS group | TBAF in THF, RT, 1–3 h | 90–98 | Restores free 4-hydroxy group |

Analytical and Spectroscopic Data Supporting Preparation

- NMR Spectroscopy: ^1H NMR shows characteristic signals for benzyl protons (~7.3 ppm aromatic, 5.1 ppm benzylic CH2), methoxy group (~3.3–3.5 ppm), and hydroxyl-bearing methylene protons.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the carbamate and methoxy-substituted butan-2-yl structure.

- Chromatography: Purification by silica gel column chromatography using mixtures of dichloromethane and methanol or ethyl acetate yields pure product.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Hydroxyl protection | TBDMS-Cl, imidazole or TEA, CH2Cl2, RT | 88–100 | Prevents side reactions on OH group |

| Carbamate formation | Benzyl chloroformate, TEA, CH2Cl2, 0–25°C | 85–95 | Efficient amine protection |

| Methoxylation | Methyl iodide, K2CO3, acetone, RT/reflux | 70–90 | Introduces methoxy group |

| Deprotection of OH group | TBAF, THF, RT | 90–98 | Restores free hydroxy functionality |

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Benzyl (4-hydroxybutyl)carbamate (CAS 17996-13-3): Differs by lacking the methoxy group, resulting in reduced steric hindrance and altered hydrophilicity .

- Benzyl N-(4-pyridyl)carbamate : Features a pyridyl group instead of the alkyl chain, enabling π-π stacking and distinct hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

- Isosorbide-based carbamates : Incorporate a bicyclic isosorbide backbone, optimizing butyrylcholinesterase (BChE) selectivity via carbamate positioning .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Benzyl (4-hydroxybutyl)carbamate has moderate aqueous solubility due to its hydroxyl group, but the methoxy substituent in the target compound may enhance lipophilicity, favoring membrane permeability .

- Crystallinity : Analogs like Benzyl N-(4-pyridyl)carbamate form layered crystals stabilized by N–H⋯N and C–O⋯O–C interactions. The target compound’s hydroxyl and methoxy groups may enable alternative packing motifs .

Biological Activity

Introduction

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the compound's biological activity, including its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbamate functional group, which is known to influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:

- Cytotoxicity : The compound has demonstrated potent cytotoxicity in several human cancer cell lines, including HeLa and P388 murine leukemia cells. Its IC50 values are reported in the nanomolar range, indicating high potency.

-

Mechanisms of Action : The proposed mechanisms include:

- Inhibition of protein synthesis.

- Induction of oxidative stress leading to cellular apoptosis.

- Modulation of cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly impact its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C4 | Enhances cytotoxicity |

| Methoxy group at C1 | Essential for maintaining activity |

| Alteration of benzyl substituents | Varies potency; specific substitutions can enhance or reduce activity |

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on HeLa cells, researchers observed an IC50 value of approximately 50 nM after 24 hours of exposure. This study utilized a clonogenic assay to evaluate long-term survival post-treatment, indicating significant inhibition of cell proliferation.

Study 2: Neuroprotective Evaluation

Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests.

Q & A

Q. What are the primary synthetic routes for preparing Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, and what key intermediates are involved?

The synthesis typically involves carbamate coupling and functional group protection/deprotection . A common approach is to react a hydroxyl-containing precursor (e.g., 4-hydroxy-1-methoxybutan-2-amine) with benzyl chloroformate under controlled pH (pH 8–9, aqueous NaHCO₃) to form the carbamate bond . Intermediate isolation often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Critical intermediates include the free amine precursor and protected derivatives (e.g., tert-butyloxycarbonyl [Boc] intermediates) to prevent side reactions .

Q. How can the structure of this compound be confirmed using analytical techniques?

- NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, carbamate carbonyl at δ 155–160 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₉NO₄: 264.1215).

- X-ray crystallography : For crystalline derivatives, SHELX programs refine crystal structures to validate stereochemistry and bond angles .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?

Contradictions often arise from dynamic rotational isomerism in carbamates or solvent-dependent conformational changes. For example:

- VT-NMR (variable temperature) : Cooling to −40°C slows rotation around the carbamate C–N bond, resolving split peaks .

- DFT calculations : Compare experimental and computed NMR shifts (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to identify dominant conformers .

- 2D NMR (COSY, NOESY) : Maps through-space couplings to clarify spatial arrangements of methoxy and hydroxy groups .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- pH control : Carbamates hydrolyze under acidic/basic conditions. Buffers (pH 6–7.4, PBS) minimize degradation.

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf stability .

- Protective groups : Replace the benzyl group with enzymatically stable alternatives (e.g., p-nitrobenzyl) for in vivo studies .

Q. How does the stereochemistry of the 4-hydroxy group influence biological activity?

- Enantiomeric separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-isomers.

- Docking studies : Molecular docking (AutoDock Vina) predicts differential binding to targets (e.g., enzymes with stereospecific active sites).

- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate configuration with potency .

Methodological Considerations

Q. How should researchers design experiments to analyze the compound’s metabolic pathways?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., oxidative dealkylation) .

- Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃-methoxy group) to track metabolic sites via mass shifts .

Q. What computational tools are recommended for predicting intermolecular interactions?

- Molecular dynamics (MD) : GROMACS simulations (AMBER force field) model hydrogen bonding between the hydroxy group and protein residues .

- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Reaction monitoring : Use in situ FTIR to track carbamate formation and optimize reaction time.

- Solvent effects : Switch from THF to DMF to stabilize intermediates and reduce side-product formation .

- Catalyst screening : Test bases (e.g., Et₃N vs. DMAP) to enhance nucleophilicity of the amine precursor .

Comparative Analysis with Analogues

| Compound | Structural Feature | Key Difference |

|---|---|---|

| Benzyl carbamate | Simple benzyl + carbamate | Lacks hydroxy/methoxy substituents |

| tert-Butyl carbamate | Boc-protected amine | Hydrolytically unstable under acidic conditions |

| 4-Hydroxybutyl derivatives | Hydroxy group at terminal position | Altered hydrogen-bonding capacity |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.